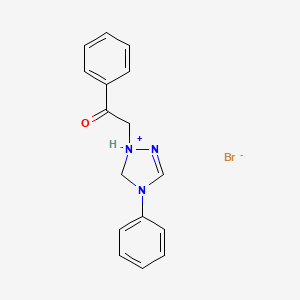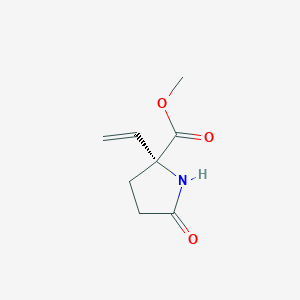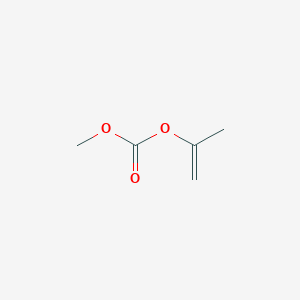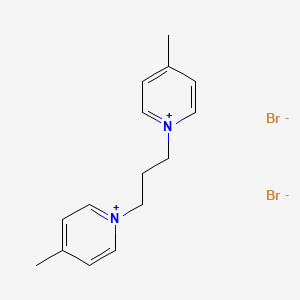
Pyridinium, 1,1'-(1,3-propanediyl)bis[4-methyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring two pyridinium rings connected by a 1,3-propanediyl bridge, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide typically involves the reaction of 4-methylpyridine with 1,3-dibromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure maximum yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings to dihydropyridine derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a probe for investigating cellular processes.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1,1’-(1,3-propanediyl)bis[4-(dimethylamino)-, iodide
- Benzene, 1,1’-(1,3-propanediyl)bis-
Comparison
Compared to similar compounds, Pyridinium, 1,1’-(1,3-propanediyl)bis[4-methyl-, dibromide is unique due to its specific structural features and reactivity. The presence of bromide ions makes it more reactive in nucleophilic substitution reactions compared to its iodide counterpart. Additionally, the methyl groups on the pyridinium rings enhance its lipophilicity, making it more effective in interacting with biological membranes .
Eigenschaften
CAS-Nummer |
76780-19-3 |
|---|---|
Molekularformel |
C15H20Br2N2 |
Molekulargewicht |
388.14 g/mol |
IUPAC-Name |
4-methyl-1-[3-(4-methylpyridin-1-ium-1-yl)propyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C15H20N2.2BrH/c1-14-4-10-16(11-5-14)8-3-9-17-12-6-15(2)7-13-17;;/h4-7,10-13H,3,8-9H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JMNTWYPYVBXNJK-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CCC[N+]2=CC=C(C=C2)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
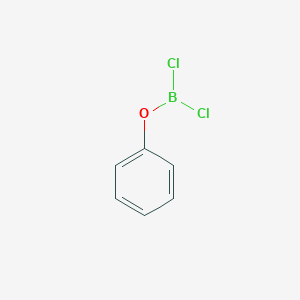


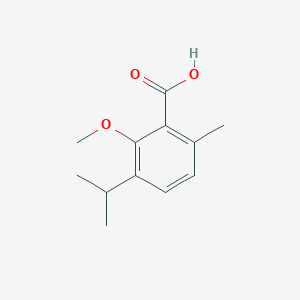
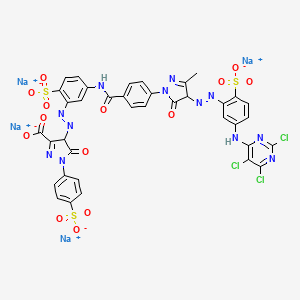


![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
